Product packaging for 3-Methylbenzenethiol(Cat. No.:CAS No. 108-40-7)

3-Methylbenzenethiol

Cat. No.: B086895
CAS No.: 108-40-7
M. Wt: 124.21 g/mol
InChI Key: WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Thiophenol Chemistry

The synthesis and study of aromatic thiols, including 3-methylbenzenethiol, represent a significant, albeit historically underexplored, area of organosulfur chemistry. researchgate.netspringerprofessional.de The development of synthetic methods for thiophenol derivatives has evolved over time. Early methods often involved the reduction of aromatic disulfides or the reaction of halogenated aromatic compounds with metal salts of sulfur. google.com One of the more established methods for synthesizing thiophenols is the Newman-Kwart Rearrangement, a multi-step process that begins with a corresponding phenol (B47542) derivative. diva-portal.org

While specific details on the initial discovery of this compound are not extensively documented in readily available literature, its existence and characterization are well-established. It is recognized by its CAS Number 108-40-7. thegoodscentscompany.comchembk.comsigmaaldrich.com The advancement of analytical techniques has allowed for detailed characterization of its properties.

Significance of Aromatic Thiols in Organic Synthesis and Beyond

Aromatic thiols are a class of organosulfur compounds that play a crucial role as intermediates in organic synthesis. springerprofessional.de Their utility extends to the creation of a wide array of derivatives, including sulfides, sulfoxides, and sulfones. springerprofessional.de These derivatives are found in molecules with biological and pharmaceutical activity, as well as in the composition of polymeric materials. springerprofessional.de For instance, diaryl and aryl/heteroaryl sulfides are essential components in numerous drugs. springerprofessional.de

The reactivity of the thiol group makes these compounds valuable in various chemical transformations. They can participate in reactions such as S-alkylation, oxidation, and addition reactions. masterorganicchemistry.com The sulfur atom in thiols is more nucleophilic than the oxygen atom in corresponding alcohols, which influences their reactivity. masterorganicchemistry.com

Aromatic thiols have also found applications as:

Precursors for drugs springerprofessional.de

High-tech materials springerprofessional.de

Building blocks for organic synthesis springerprofessional.de

Analytical reagents springerprofessional.de

Additives for oils and fuels springerprofessional.de

In polymer chemistry, aromatic thiols can be used to modify polymer structures to achieve desired properties. myskinrecipes.com They have also been investigated for their role as photoinitiators in polymerization reactions. acs.org

Overview of Current Research Trends on this compound

Current research on this compound and related aromatic thiols is diverse and expanding into several key areas:

Synthesis and Catalysis: Researchers continue to develop more efficient and environmentally friendly methods for the synthesis of thiophenol derivatives. This includes the use of catalysts to improve reaction yields and selectivity. google.comresearchgate.net For example, a recent study demonstrated the use of a polyether amine as a recyclable catalyst for the aerobic oxidation of thiophenols, including this compound. mdpi.com Another area of focus is the direct oxidative esterification of thiols with alcohols. rsc.org

Materials Science: this compound is being explored for its potential use in the development of new materials. ontosight.aisolubilityofthings.com Its ability to form self-assembled monolayers on metal surfaces, such as gold and silver, allows for the modification of surface properties like work function and wettability. researchgate.net This has implications for the design of organic electronic devices. researchgate.net

Polymer Chemistry: The compound's reactivity makes it a useful tool in polymer chemistry. It can be used to modify polymer structures and is being investigated for its role in creating polymers with specific thermal and mechanical properties. myskinrecipes.comontosight.ai For instance, this compound has been used in the synthesis of sulfur-containing functionalized disiloxanes through a thiol-epoxy click reaction, resulting in high yields. mdpi.com

Corrosion Inhibition: Like other organic compounds containing heteroatoms, this compound and its derivatives are being studied for their potential to inhibit the corrosion of metals. researchgate.netscielo.brscielo.org.mx The presence of the sulfur atom can facilitate adsorption onto the metal surface, forming a protective layer. researchgate.net

Biological and Pharmaceutical Research: The structural motifs found in this compound are of interest in medicinal chemistry. Thiophene and its derivatives, for example, are being explored for the development of new drugs. nih.gov While not directly a pharmaceutical, this compound's derivatives are being investigated for their potential biological activities. solubilityofthings.com

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H8S chembk.comsigmaaldrich.comfishersci.se
Molecular Weight 124.20 g/mol sigmaaldrich.comfishersci.sescbt.com
Appearance Colorless to pale yellow liquid solubilityofthings.comthegoodscentscompany.com
Odor Strong, unpleasant solubilityofthings.com
Boiling Point 195-196 °C thegoodscentscompany.comchembk.comsigmaaldrich.com
Density ~1.044 g/mL at 25 °C chembk.comsigmaaldrich.com
Refractive Index ~1.5762 at 20 °C chembk.comsigmaaldrich.com
Flash Point 73 °C (closed cup) sigmaaldrich.com
Vapor Pressure 0.803 mmHg at 25 °C thegoodscentscompany.com
Water Solubility 167.9 mg/L at 25 °C (estimated) thegoodscentscompany.com
Solubility in Organic Solvents Soluble in alcohol, ethanol, diethyl ether, and chloroform (B151607) solubilityofthings.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S B086895 3-Methylbenzenethiol CAS No. 108-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzenethiol
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InChI

InChI=1S/C7H8S/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
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InChI Key

WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)S
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID1059361
Record name Benzenethiol, 3-methyl-
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Molecular Weight

124.21 g/mol
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Physical Description

Liquid; [Merck Index] Liquid with a stench; [Alfa Aesar MSDS]
Record name 3-Thiocresol
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Boiling Point

195 °C
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Flash Point

73 °C
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Solubility

Insol in water; sol in alcohol, ether
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Density

1.044 @ 20 °C/4 °C
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Vapor Pressure

0.8 [mmHg], 0.803 mm Hg @ 25 °C
Record name 3-Thiocresol
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Color/Form

Liquid

CAS No.

108-40-7
Record name 3-Methylbenzenethiol
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Record name 3-Methylbenzenethiol
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Melting Point

Below -20 °C
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Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways for 3-Methylbenzenethiol

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound into an amine. chemicalbook.comchemicalbook.com The process begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or Schiff base, which is then reduced to the final amine product. chemicalbook.comgbiosciences.com While this method does not directly yield this compound, the reductive amination of a precursor like 3-mercaptobenzaldehyde illustrates a key synthetic transformation for functionalizing thiol-containing aromatic compounds.

The choice of reducing agent is critical for a successful one-pot reductive amination, as the agent must selectively reduce the iminium ion intermediate without significantly reducing the initial carbonyl compound. chemicalbook.comacs.org

Sodium Cyanoborohydride (NaBH3CN) : This is a mild and selective reducing agent widely used for reductive aminations. chemicalbook.comcommonorganicchemistry.com Its reduced reactivity, compared to sodium borohydride, is due to the electron-withdrawing cyano group. commonorganicchemistry.com This allows it to be effective at neutral or slightly acidic pH, where it preferentially reduces the protonated iminium ion over the aldehyde or ketone. commonorganicchemistry.comwikipedia.org This selectivity enables the reaction to be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed. organic-chemistry.org

Sodium Triacetoxyborohydride (B8407120) (STAB) : STAB is another mild and selective reagent highly effective for reductive aminations. chemicalbook.comorganic-chemistry.org The steric and electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, moderating its reactivity. organic-chemistry.org A key advantage of STAB over NaBH3CN is that it avoids the use of toxic cyanide reagents. chemicalbook.com However, STAB is sensitive to water and is not compatible with protic solvents like methanol, necessitating the use of aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). chemicalbook.comcommonorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Feature Sodium Cyanoborohydride (NaBH3CN) Sodium Triacetoxyborohydride (STAB)
Reactivity Mild, less reactive than NaBH4 commonorganicchemistry.com Mild organic-chemistry.org
Selectivity High for iminium ions over carbonyls wikipedia.org High for iminium ions over carbonyls chemicalbook.com
Optimal pH Neutral or slightly acidic commonorganicchemistry.com Often used with a catalytic amount of acetic acid organic-chemistry.org
Solvent Compatibility Good in water and protic solvents (Methanol, Ethanol) commonorganicchemistry.com Water-sensitive; used in aprotic solvents (DCE, DCM, THF) chemicalbook.comcommonorganicchemistry.com

| Byproducts | Potential for toxic cyanide waste organic-chemistry.org | Non-toxic acetate (B1210297) byproducts chemicalbook.com |

Reductive Aminomethylation Routes (e.g., from 3-mercaptobenzaldehyde)

Solvent Effects in Aminomethylation (e.g., methanol, ethanol, dichloromethane)

The choice of solvent significantly impacts the efficiency and pathway of reductive amination reactions. eui.eu Solvents can influence the rate of imine formation and the subsequent hydrogenation or reduction step. researchgate.net

Protic Solvents (Methanol, Ethanol) : Methanol is often identified as an excellent solvent for reductive aminations, as it can facilitate high rates of both imine formation and hydrogenation. eui.euresearchgate.net However, when using catalytic hydrogenation with metal catalysts, primary and secondary alcohols can sometimes be oxidized by the catalyst, generating aldehyde or ketone impurities that can lead to undesired side products. acsgcipr.org Protic solvents are well-suited for reactions using sodium cyanoborohydride. commonorganicchemistry.com

Aprotic Solvents (Dichloromethane, 1,2-Dichloroethane) : Aprotic solvents like DCM and DCE are preferred when using water-sensitive reagents like sodium triacetoxyborohydride (STAB). organic-chemistry.orgcommonorganicchemistry.com These solvents prevent the rapid degradation of the reducing agent. commonorganicchemistry.com Studies have shown that many reductive aminations traditionally run in solvents like dichloromethane can be effectively performed in more environmentally benign solvents like ethyl acetate. acsgcipr.org

Controlling temperature and pH is crucial for maximizing the yield and selectivity of reductive amination reactions.

pH Optimization : The reaction is highly pH-dependent. gbiosciences.com Acidic conditions are generally required to catalyze the formation of the imine intermediate. acs.org However, the pH must be carefully controlled, typically within a range of 4-7, to ensure the amine nucleophile is not fully protonated and rendered unreactive. For enzymatic reductive aminations, the optimal pH can be higher, sometimes in the range of 8.5 to 10. researchgate.netnih.gov

Temperature Optimization : Temperature affects the rate of both imine formation and reduction. While some reactions proceed at room temperature, others require elevated temperatures to enhance the conversion rate. researchgate.net For instance, in certain syntheses, reactions showed no progress at room temperature but proceeded efficiently at 70-75°C. researchgate.nettamu.edu However, excessively high temperatures can sometimes favor competing reduction of the carbonyl starting material or cause degradation of reactants or catalysts. nih.govacs.org

More direct routes to this compound involve the reduction of sulfur-containing functional groups or the formation of the carbon-sulfur bond on the toluene (B28343) scaffold.

One of the most established methods for preparing aryl thiols is the reduction of the corresponding arylsulfonyl chloride. lookchem.comorgsyn.org For this compound, this involves the reduction of 3-methylbenzenesulfonyl chloride. This transformation can be achieved using reagents like zinc dust and sulfuric acid or through catalytic hydrogenation. orgsyn.orgtaylorfrancis.com Another classic route involves the diazotization of an arylamine, such as m-toluidine (B57737), followed by reaction with a sulfur nucleophile like potassium ethyl xanthate and subsequent hydrolysis. orgsyn.orglkouniv.ac.in

Transition metal catalysis offers powerful and versatile methods for C–S bond formation and for the reduction of sulfur-containing compounds. nih.govacsgcipr.org

Palladium (Pd) : Palladium catalysts are highly effective for the hydrogenation of aryl sulfonyl chlorides to aryl thiols. taylorfrancis.comgoogle.com These reactions are typically run under a moderate pressure of hydrogen and in the presence of a base to neutralize the HCl byproduct. taylorfrancis.comgoogle.com Palladium is also central to cross-coupling reactions for forming aryl thioethers. nih.gov More recently, methods have been developed for synthesizing aryl thiols directly from aryl halides (chlorides, bromides) and a sulfur source like sodium thiosulfate, using a palladium catalyst. lookchem.comresearchgate.net

Nickel (Ni) : Nickel catalysts are also employed for C–S bond formation. rsc.orgresearchgate.net Nickel-catalyzed protocols have been developed for the cross-coupling of aryl iodides with sulfur sources. nih.gov Furthermore, electrochemical methods using nickel catalysts can facilitate the thiolation of aryl iodides under mild conditions. acs.org These reactions often proceed through a catalytic cycle involving Ni(0), Ni(I), and Ni(II) species. rsc.orgacs.org

Catalytic Hydrogenation and Alkylation Approaches

Alkylation with Formaldehyde (B43269) and Dimethylamine (B145610)

The alkylation of this compound with formaldehyde and dimethylamine is a specific application of the Mannich reaction, a fundamental process in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In this reaction, formaldehyde, a secondary amine (dimethylamine), and the active hydrogen-containing compound (this compound) condense to form a new product.

This reaction typically proceeds under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt precursor, dimethylaminomethyl cation, from formaldehyde and dimethylamine. The thiol group of this compound, while nucleophilic, allows the aromatic ring to participate in electrophilic substitution, or the thiol itself can be the site of reaction depending on the precise conditions. However, the more common pathway for thiophenols in Mannich-type reactions involves S-alkylation, leading to the formation of an aminomethylated thiol. The resulting product is 3-((dimethylamino)methyl)benzenethiol. The reaction parameters, such as temperature and pressure, are controlled to ensure selective synthesis. For analogous reactions involving phenols, temperatures can range from 60°C to 130°C. google.comgoogle.com The reaction can be carried out in solvents like methanol, ethanol, or dichloromethane.

Table 1: General Conditions for Mannich Reaction of Thiol Derivatives

Parameter Condition Source
Reactants Thiophenol, Formaldehyde, Secondary Amine beilstein-journals.orgbeilstein-journals.org
Catalyst/Medium Acidic conditions
Temperature 25–120°C (Varies with substrate)

| Solvent | Methanol, Ethanol, Dichloromethane | |

Analogous Synthesis from Benzenesulfonamide (B165840) Derivatives

Thiophenols can be synthesized through the reduction of benzenesulfonamide derivatives. This methodology provides an alternative route to access these compounds, starting from more stable and readily available sulfonamides.

An analogous synthesis for this compound can be derived from the established conversion of 4-methylbenzenesulfonamide to 4-methylbenzenethiol (B89573). In a documented procedure, 4-methylbenzenesulfonamide is heated with ammonium (B1175870) formate. google.com This reaction proceeds at elevated temperatures, for instance, 180°C for several hours, during which water generated in the process is removed. google.com Following the reaction, the mixture is cooled and acidified (e.g., with hydrochloric acid to pH=2) to yield the final thiophenol product, which is then purified by rectification. google.com This method has demonstrated high chemo-selectivity and yields. google.com

Applying this analogy, this compound could be prepared from 3-methylbenzenesulfonamide.

Table 2: Synthesis of 4-methylbenzenethiol from 4-methyl benzenesulfonamide

Reactant 1 Reactant 2 Temperature Reaction Time Yield Source

Synthesis of this compound Derivatives

Preparation of this compound Potassium Salt

The potassium salt of this compound is an important derivative, often used as an intermediate in further chemical syntheses. Its ionic nature enhances its solubility in polar solvents compared to the parent thiol. ontosight.ai

The synthesis of this compound potassium salt is typically achieved through a straightforward acid-base reaction. ontosight.ai This involves treating this compound with potassium hydroxide (B78521) or another strong base in an appropriate solvent. ontosight.ai The acidic proton of the thiol group (-SH) is readily deprotonated by the strong base, forming the corresponding potassium thiolate salt (C₇H₇KS) and water. ontosight.ai This salt is more soluble in water than its parent thiol. ontosight.ai

Synthesis of Aminobenzenethiol Derivatives (e.g., 2-Amino-3-methylbenzenethiol)

2-Amino-3-methylbenzenethiol (B1590230) is a significant derivative used as an intermediate in the pharmaceutical and chemical industries. google.comlookchem.com Its synthesis can be challenging; for example, the Herz reaction, a common method for preparing 2-aminobenzenethiols, is not successful for producing 2-amino-3-methylbenzenethiol due to unwanted side reactions like chlorination at the 5-position. ijcrt.org

A successful, multi-step synthesis starts from o-toluidine (B26562). google.com The process involves the following key transformations:

Formation of N-o-tolyl thiocarbamide : o-Toluidine is reacted with sodium thiocyanate (B1210189) in the presence of hydrochloric acid and water under reflux conditions. google.com

Cyclization to 2-amino-4-methylbenzo[d]thiazole : The resulting N-o-tolyl thiocarbamide is dissolved in a solvent like dichloromethane and treated with bromine at low temperatures. This step induces cyclization to form the benzothiazole (B30560) ring system. google.com

Hydrolytic Cleavage : The 2-amino-4-methylbenzo[d]thiazole intermediate is subjected to hydrolytic cleavage using a strong base, such as a 25% sodium hydroxide solution. google.comijcrt.org After the reaction, the solution is neutralized or made weakly alkaline with an acid, and the final product, 2-amino-3-methylbenzenethiol, is extracted and purified. google.com

Table 3: Exemplary Synthesis of 2-Amino-3-methylbenzenethiol

Step Starting Material Reagents Intermediate/Product Source
1 o-Toluidine (10g) Sodium Thiocyanate (10.2g), HCl, H₂O N-o-tolyl thiocarbamide (7g) google.com
2 N-o-tolyl thiocarbamide (7g) Dichloromethane, Bromine (2.6g) 2-amino-4-methylbenzo[d]thiazole (6.5g) google.com

Table of Mentioned Compounds

Compound Name
2-Amino-3-methylbenzenethiol
2-amino-4-methylbenzo[d]thiazole
2-amino-5-chloro-3-methylbenzenethiol
3-((Dimethylamino)methyl)benzenethiol
This compound
3-methylbenzenesulfonamide
This compound potassium salt
4-methylbenzenethiol
4-methyl benzenesulfonamide
Acetic acid
Ammonium formate
Bromine
Dichloromethane
Diethylamine
Dimethylamine
Ethanol
Ethyl acetate
Formaldehyde
Hydrochloric acid
Methanol
N-o-tolyl thiocarbamide
o-Toluidine
Piperidine
Potassium hydroxide
Pyrrolidine
Sodium hydroxide
Sodium thiocyanate
Herz Method for 2-Aminobenzenethiols

The Herz reaction, named after its discoverer Richard Herz, is a well-established method for preparing 2-aminobenzenethiols. ijcrt.org The process begins with the treatment of an arylamine with sulfur monochloride (S₂Cl₂), which results in the formation of a thiazathiolium chloride, also known as a Herz compound. ijcrt.orgisuct.ru Subsequent alkaline hydrolysis of this intermediate leads to the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.orgisuct.ru

The mechanism of the hydrolysis step involves the replacement of the chloride ion by a hydroxyl group, followed by the cleavage of the five-membered ring of the Herz compound. ijcrt.orgisuct.ru While various methods for hydrolysis have been reported, sodium hydroxide is commonly used. ijcrt.org Good results have also been achieved by making the solution alkaline with sodium carbonate and then heating it with sodium hydrogen sulfite. ijcrt.org In some instances, the Herz compound is first converted to its corresponding hydroxide, which is then recrystallized before hydrolysis. ijcrt.org

A significant limitation of the Herz reaction is that it often leads to nuclear chlorination, particularly at the para-position of the arylamine if it is unsubstituted. lookchem.com For example, the Herz reaction of o-toluidine yields 2-amino-5-chloro-3-methylbenzenethiol. lookchem.com Therefore, to synthesize a specific 2-aminobenzenethiol without unwanted chlorination, the para-position of the starting arylamine should be occupied by a group that is not easily replaced by a chloro group, such as methoxy, ethoxy, or methyl groups. ijcrt.org

Reduction of Bis-(o-nitrophenyl) Disulfides

Another important route for the synthesis of 2-aminobenzenethiols involves the reduction of bis-(o-nitrophenyl) disulfides. This two-step method begins with the reaction of a halonitrobenzene with sodium polysulfide to produce the bis-(o-nitrophenyl) disulfide. ijcrt.org The subsequent reduction of this disulfide is a key step.

The reduction of the disulfide bond (S-S) to form two thiol groups is a redox reaction where the disulfide is the oxidized form and the thiols are the reduced form. libretexts.org This process can be achieved using various reducing agents. Commonly, a mixture of zinc and an acid, such as acetic acid or hydrochloric acid, is employed to yield the zinc salt of the 2-aminobenzenethiol. ijcrt.org Other reducing agents like tin and hydrochloric acid (Sn/HCl) have also been reported for the reduction of diphenyl sulfides. ijcrt.org

The mechanism of disulfide reduction by phosphines, such as triphenylphosphine (B44618) (Ph₃P), has been studied and is proposed to be a two-step process. nih.gov The initial step involves a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the formation of a thioalkoxyphosphonium cation and a thiolate anion. nih.gov This is followed by hydrolysis of the cationic intermediate to produce a phosphine (B1218219) oxide and a second equivalent of the thiolate anion. nih.gov

A scalable, one-step procedure for producing 2-alkylsubstituted benzothiazoles from the corresponding bis-(2-nitrophenyl)-disulfides has also been developed, highlighting the industrial relevance of this reduction methodology. chemrxiv.org

Hydrolytic Fission of Aminobenzothiazoles

The hydrolytic cleavage of 2-aminobenzothiazoles provides another pathway to 2-aminobenzenethiols. ijcrt.orgrsc.org This method is often used in conjunction with other synthetic steps. For instance, 2-aminobenzothiazoles can be prepared from aryl amines through various methods, including thiocyanogenation or cyclization of phenylthioureas. isuct.rulookchem.com

In one approach, an arylamine is treated with potassium thiocyanate (KCNS) or ammonium thiocyanate (NH₄SCN) to form the corresponding phenylthiourea. isuct.rulookchem.com This intermediate then undergoes brominative cyclization using bromine in chloroform (B151607) to yield the 2-aminobenzothiazole. isuct.rulookchem.com The subsequent alkaline hydrolysis of the 2-aminobenzothiazole, followed by neutralization with an acid like glacial acetic acid, affords the desired 2-aminobenzenethiol. isuct.rulookchem.com

The synthesis of 5-substituted 2-aminobenzenethiols often starts with 4-substituted anilines, which are reacted with sodium thiocyanate in the presence of bromine and glacial acetic acid to give 2-amino-6-substituted benzothiazoles. rsc.org These benzothiazoles are then subjected to base-catalyzed hydrolytic fission to yield the final product. rsc.org

However, this method also has its limitations. For example, the thiocyanogenation of an arylamine with an unoccupied para position can lead to substitution at both the ortho and para positions, which is a significant drawback. isuct.ru

Formation of Thioethers involving this compound

This compound is a versatile reagent for the formation of various thioethers through reactions like thioetherification and thiol-epoxy click reactions.

Thioetherification involves the formation of a carbon-sulfur bond, typically through the reaction of a thiol with a suitable electrophile. This compound has been used in thioetherification reactions to synthesize a variety of thioether compounds. For example, its reaction with 1-benzothiophen-3(2H)-one has been shown to produce the corresponding thioether in moderate yield. thieme-connect.com

Nickel-catalyzed decarbonylative thioetherification of carboxylic acids represents another modern approach. In one study, the reaction of 3-methylbenzoic acid with thiophenol in the presence of a nickel catalyst yielded the corresponding thioether. rsc.org Similarly, benzoic acid reacts with 2-methylbenzenethiol (B91028) under similar conditions to afford the thioether product. rsc.org

Furthermore, the B(C₆F₅)₃ catalyzed nucleophilic substitution of benzylic alcohols with thiols provides an efficient route to thioethers. nih.gov This method has been successfully applied to a range of substrates, including the reaction of various benzylic alcohols with 4-methylbenzenethiol, yielding the desired thioethers in high yields. nih.gov

Thiol-epoxy "click" chemistry is a highly efficient and regioselective method for forming β-hydroxy thioethers. This reaction involves the ring-opening of an epoxide by a thiol, typically catalyzed by a base. Due to the strong nucleophilic character of the thiolate anion formed in situ, aromatic thiols like this compound react readily. mdpi.comresearchgate.net

In a study involving the synthesis of sulfur-containing functionalized disiloxanes, this compound was reacted with a diepoxide, 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane. mdpi.com The reaction, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), proceeded to near-quantitative conversion of the epoxy groups within a short reaction time of 3 hours, affording the desired product in a high yield of 96.5%. mdpi.com This highlights the efficiency of using aromatic thiols in such click reactions. mdpi.comresearchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
This compound1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxaneTBAF, THF, 50°C, 3h1,3-bis(3-(m-tolylthiopropoxy)-2-ol-propyl)-1,1,3,3-tetramethyldisiloxane96.5% mdpi.com
Benzoic Acid2-MethylbenzenethiolNi(dppp)Cl₂, DMAP, (CH₃CO)₂O, 1,4-dioxane, 160°C, 15hPhenyl(o-tolyl)sulfane72% rsc.org
3-Methylbenzoic AcidThiophenolNi(dppp)Cl₂, DMAP, (CH₃CO)₂O, 1,4-dioxane, 160°C, 15hPhenyl(m-tolyl)sulfane64% rsc.org
1-Benzothiophen-3(2H)-oneThis compoundNot specified3-(m-Tolylthio)-1-benzothiopheneModerate thieme-connect.com

Interactive Data Table: Synthetic Reactions Involving this compound and Related Compounds.

Halogenated this compound Derivatives (e.g., 2-Fluoro-3-methylbenzenethiol, 4-Bromo-3-methylbenzenethiol)

The synthesis of halogenated derivatives of this compound involves specific strategies to introduce halogen atoms at desired positions on the benzene (B151609) ring.

2-Fluoro-3-methylbenzenethiol is a commercially available compound. sigmaaldrich.com Its synthesis can be approached through various routes, often starting from a fluorinated and methylated precursor.

4-Bromo-3-methylbenzenethiol can be synthesized from 4-bromo-3-methylaniline (B1294692). chemicalbook.com A general procedure for the bromination of aromatic compounds, such as m-toluidine, can be used to prepare the starting material. chemicalbook.com For instance, regioselective bromination of m-toluidine can yield 4-bromo-3-methylaniline with high efficiency. chemicalbook.com The conversion of the amino group of 4-bromo-3-methylaniline to a thiol group would then be required to complete the synthesis.

Another related compound, 2-amino-5-bromo-3-methylbenzenethiol , is a key intermediate in the synthesis of certain phenothiazines. d-nb.inforesearchgate.net Its preparation is a crucial step in these multi-step synthetic sequences. d-nb.inforesearchgate.net

The synthesis of other halogenated methylbenzenethiols, such as 4-fluoro-3-methylbenzene-1-thiol and 3-fluoro-4-methylthiophenol (B1302153) , has also been documented, often involving multi-step procedures starting from commercially available precursors. sigmaaldrich.comchemicalbook.com For example, 3-fluoro-4-methylthiophenol can be synthesized from 3-fluoro-4-(methylthio)aniline (B1291483) via a Sandmeyer-type reaction. chemicalbook.com

CompoundStarting Material(s)Key Reagents/ConditionsReference
4-Bromo-3-methylanilinem-Toluidineo-xylylene bis(triethylammonium tribromide), acetonitrile chemicalbook.com
3-Fluoro-4-methylthiophenol3-Fluoro-4-(methylthio)anilineH₂SO₄, NaNO₂; Cu(NO₃)₂, Cu₂O chemicalbook.com
2-Amino-5-bromo-3-methylbenzenethiol(Not specified)(Used as an intermediate) d-nb.inforesearchgate.net
Phenyl(m-tolyl)sulfane3-Methylbenzoic acid, ThiophenolNi(dppp)Cl₂, DMAP, (CH₃CO)₂O rsc.org
1,3-bis(3-(m-tolylthiopropoxy)-2-ol-propyl)-1,1,3,3-tetramethyldisiloxaneThis compound, 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxaneTBAF, THF mdpi.com

Interactive Data Table: Synthesis of Halogenated this compound Derivatives and Related Reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key method for creating new carbon-sulfur bonds using this compound. The thiol's nucleophilicity allows it to displace leaving groups, such as halides, to form thioethers. vulcanchem.com For instance, the synthesis of benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride involves the reaction of this compound with a 3-chloromethyl-aniline precursor. This reaction proceeds under basic conditions, where the base facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, which then attacks the electrophilic carbon, displacing the chloride. vulcanchem.com

Another example is the B(C6F5)3-catalyzed nucleophilic substitution of benzylic alcohols with thiols. rsc.orgnih.gov In a study, the reaction of diphenylmethanol (B121723) with 4-methylbenzenethiol in the presence of the Lewis acid catalyst B(C6F5)3 yielded the corresponding thioether in high yield (97%). rsc.orgnih.gov This methodology was found to be effective for a range of substituted benzenethiols and benzylic alcohols, including those with heteroaromatic rings. rsc.orgnih.gov The reaction is believed to proceed via the formation of a carbocation intermediate after the hydroxyl group leaves as a water molecule, which is then attacked by the nucleophilic thiol. rsc.org

The table below summarizes the conditions and yields for the thioetherification of various alcohols with 4-methylbenzenethiol catalyzed by B(C6F5)3. nih.gov

EntryAlcoholThiolProductYield (%)
3aDiphenylmethanol4-Methylbenzenethiol(Benzhydrylthio)-4-methylbenzene97
3b4-Methoxydiphenylmethanol4-Methylbenzenethiol1-(Benzhydrylthio)-4-methoxybenzene96
3c4-Chlorodiphenylmethanol4-Methylbenzenethiol1-(Benzhydrylthio)-4-chlorobenzene95
3d4-Bromodiphenylmethanol4-Methylbenzenethiol1-(Benzhydrylthio)-4-bromobenzene96
3e4-Nitrodiphenylmethanol4-Methylbenzenethiol1-(Benzhydrylthio)-4-nitrobenzene95
3fThiophen-2-yl(phenyl)methanol4-Methylbenzenethiol2-((Phenyl(p-tolylthio)methyl)thiophene99
3g1-Phenylethan-1-ol4-Methylbenzenethiol1-(1-(p-Tolylthio)ethyl)benzene93
3h1-(p-Tolyl)ethan-1-ol4-Methylbenzenethiol1-Methyl-4-(1-(p-tolylthio)ethyl)benzene95
3i1-(4-Chlorophenyl)ethan-1-ol4-Methylbenzenethiol1-Chloro-4-(1-(p-tolylthio)ethyl)benzene92
3j2,3-Dihydro-1H-inden-1-ol4-Methylbenzenethiol1-(p-Tolylthio)-2,3-dihydro-1H-indene90
3k1,2,3,4-Tetrahydronaphthalen-1-ol4-Methylbenzenethiol1-(p-Tolylthio)-1,2,3,4-tetrahydronaphthalene91

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Oxidation Pathways to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation. For this compound, this can be achieved under various conditions, including aerobic oxidation. A recent study demonstrated the use of polyether amine as a recyclable catalyst for the aerobic oxidation of thiophenols. mdpi.com The proposed mechanism involves the deprotonation of the thiol by the basic polyether amine to form a thiolate anion (R-S⁻). This anion is more reactive towards oxygen than the neutral thiol. mdpi.com The oxidation of the thiolate by molecular oxygen generates a thiol radical (R-S•), and the subsequent dimerization of two of these radicals forms the disulfide. mdpi.com

Electrochemical methods have also been employed for the oxidation of thiophenols. rsc.org In one study, the electrolysis of thiophenol in the presence of tetraethylammonium (B1195904) iodide (Et4NI) led to the formation of diphenyl disulfide. rsc.org The proposed mechanism suggests that the iodide anion is first oxidized to iodine (I2) at the anode. This in-situ generated iodine then oxidizes the thiophenol to the corresponding disulfide. rsc.org

Photocatalysis offers another route for this oxidation. Visible-light-promoted aerobic oxidation of 4-methylbenzenethiol to its disulfide has been achieved using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a photocatalyst. rhhz.net Another study utilized copper(I) oxide (Cu2O) polyhedra as a photocatalyst for the aerobic oxidation of thiols. nih.govacs.org Trapping experiments in this system with TEMPO confirmed the presence of a thiyl radical intermediate. nih.gov The proposed mechanism involves the reaction of the thiol with TMEDA (tetramethylethylenediamine) under light irradiation to form a thiyl radical, which then couples to form the disulfide. nih.gov

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is a potent nucleophile, a property that drives many of its reactions. Its reactivity is evident in nucleophilic substitution reactions where it displaces leaving groups to form thioethers. vulcanchem.comrsc.orgnih.gov The nucleophilicity of the thiol can be enhanced by converting it to the corresponding thiolate anion under basic conditions. vulcanchem.com

In the context of integrated synthesis, this compound has been used in the one-pot synthesis of thienyl thioethers. thieme-connect.com The reaction involves the formation of an intermediate which is then attacked by the thiol. In a study comparing different substituted benzenethiols, this compound provided the corresponding thioether in a moderate yield. thieme-connect.com The nucleophilicity of the thiol is a key factor in the success of this reaction.

The reaction of this compound with epoxy compounds further illustrates its nucleophilic character. In a study on the synthesis of sulfur-containing functionalized disiloxanes, this compound was reacted with an epoxy-functionalized disiloxane. mdpi.com The reaction, a thiol-epoxy click reaction, proceeded efficiently, demonstrating the ability of the thiol to open the epoxide ring. mdpi.com

Intramolecular Rearrangements (e.g., Smiles Rearrangement in Phenothiazine (B1677639) Synthesis)

This compound and its derivatives are important precursors in the synthesis of phenothiazines, often via the Smiles rearrangement. tsijournals.comd-nb.infod-nb.infoasianpubs.org This intramolecular nucleophilic aromatic substitution involves the migration of an aromatic ring from one heteroatom to another. asianpubs.org

In a typical synthesis of substituted phenothiazines, a derivative of 2-aminobenzenethiol, such as 2-amino-5-bromo-3-methylbenzenethiol, is first condensed with a halonitrobenzene to form a diphenyl sulfide (B99878). d-nb.info This diphenyl sulfide is then often formylated to activate the amino group. d-nb.infod-nb.info Treatment of the formylated diphenyl sulfide with a base, such as alcoholic potassium hydroxide, induces the Smiles rearrangement, leading to the formation of the phenothiazine ring system. d-nb.infod-nb.info

The reaction conditions for the Smiles rearrangement can influence the outcome. For instance, when halonitrobenzenes with nitro groups at both ortho positions to the halogen are used, the Smiles rearrangement and subsequent ring closure can occur in situ, directly yielding the phenothiazine derivative without the need for a separate formylation and rearrangement step. d-nb.infod-nb.info This is attributed to the strong electron-withdrawing effect of the two nitro groups, which activates the aromatic ring towards nucleophilic attack. d-nb.info

The table below provides examples of substituted phenothiazines synthesized from derivatives of this compound via the Smiles rearrangement.

Starting Thiol DerivativeReactantProductReference
2-Amino-5-bromo-3-methylbenzenethiolHalonitrobenzene3-Bromo-1-methyl phenothiazines d-nb.info
2-Amino-5-chloro-3-methylbenzenethiolo-Halonitrobenzenes3-Chloro-1-methyl-7-substituted phenothiazines d-nb.info
2-Amino-4-chloro-3-methylbenzenethiol2-Halo-nitrobenzenesSubstituted phenothiazines asianpubs.org
2-Amino-6-fluoro-3-methylbenzenethiol1,5-Dichloro-2,4-dinitrobenzeneSubstituted 10H-phenothiazine chesci.com

Spectroscopic Characterization and Computational Chemistry of 3 Methylbenzenethiol and Its Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 3-Methylbenzenethiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, painting a comprehensive picture of the molecule's architecture.

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed insight into the molecular structure and connectivity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide valuable information about their local electronic environment. The spectrum typically displays signals corresponding to the aromatic protons, the methyl protons, and the sulfhydryl proton. chemicalbook.com

The aromatic protons, due to the ring current effect, resonate in the downfield region, typically between δ 6.85 and 7.14 ppm. chemicalbook.com The methyl (CH₃) protons appear as a singlet further upfield, generally around δ 2.276 ppm. chemicalbook.com The sulfhydryl (-SH) proton gives rise to a singlet at approximately δ 3.38 ppm. chemicalbook.com The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample. sigmaaldrich.com For instance, in deuterochloroform (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 6.85 to 7.14 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (ppm) in CDCl₃ Multiplicity
Aromatic Protons 6.85 - 7.14 Multiplet
Sulfhydryl Proton (-SH) 3.38 Singlet
Methyl Protons (-CH₃) 2.276 Singlet

Data sourced from ChemicalBook. chemicalbook.com

The analysis of derivatives of this compound, such as 3-chloro-1-methyl-7-substituted phenothiazines, also relies on ¹H NMR. In these more complex structures, the aromatic protons exhibit a multiplet in the region of δ 6.43-8.55 ppm. d-nb.info The methyl protons at C-1 appear as a singlet between δ 1.74 and 2.30 ppm. d-nb.info

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. guidechem.com Due to the low natural abundance of the ¹³C isotope, signals are often weaker than in ¹H NMR. pressbooks.publibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range, typically up to 200 ppm. pressbooks.publibretexts.org

For this compound, the carbon atoms in the aromatic ring show distinct signals. The carbon atom attached to the sulfhydryl group (C-S) and the carbon atom attached to the methyl group (C-CH₃) have characteristic chemical shifts. The remaining aromatic carbons also produce signals in the expected downfield region for sp² hybridized carbons. pressbooks.pub The methyl carbon, being sp³ hybridized, appears at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-S 129.1
Aromatic C 138.9
Aromatic C-H 129.0
Aromatic C-H 127.6
Aromatic C-H 125.7
Aromatic C-H 122.2
-CH₃ 21.3

Data sourced from a predictive tool. guidechem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the sulfhydryl (-SH) group, the methyl (-CH₃) group, and the aromatic ring. nist.govnist.gov

A key feature in the IR spectrum of this compound is the S-H stretching vibration, which typically appears in the region of 2550-2600 cm⁻¹. For benzenethiol (B1682325), this band is observed at 2585 cm⁻¹. cdnsciencepub.com The C-S stretching vibration can also be observed, often around 419 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. rsc.org Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The spectrum of this compound is expected to conform to these characteristic patterns. thermofisher.com

For derivatives like 3-chloro-1-methyl-7-substituted phenothiazines, the IR spectra exhibit a sharp peak for the N-H stretching vibration in the range of 3180-3380 cm⁻¹. d-nb.info

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.govnist.gov It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation. d-nb.info

The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 124 g/mol . nih.govnist.gov The fragmentation pattern is also characteristic. A prominent peak is often observed at m/z 91, which is attributed to the formation of the stable tropylium (B1234903) cation, a common feature for alkyl-substituted aromatic compounds. nih.govtutorsglobe.com Another significant peak can be seen at m/z 123, resulting from the loss of a single hydrogen atom. nih.gov

Table 3: Key Mass Spectrometry Peaks for this compound

m/z Value Relative Intensity Proposed Fragment
124 High [C₇H₈S]⁺ (Molecular Ion)
123 Moderate [C₇H₇S]⁺
91 High [C₇H₇]⁺ (Tropylium ion)

Data compiled from various sources. nih.govnist.gov

In the mass spectra of derivatives such as phenothiazines, the molecular ion peak is typically the most abundant. d-nb.info

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This method is particularly useful for analyzing complex mixtures and identifying individual components. In the context of this compound, GC-MS can be used to confirm its purity and to identify it in various samples. nih.gov The gas chromatogram would show a peak at a specific retention time for this compound, and the mass spectrometer would then provide the corresponding mass spectrum for definitive identification. pressbooks.pub The NIST Mass Spectrometry Data Center lists several GC-MS records for this compound, with the main library entry showing 82 total peaks and a top peak at m/z 91, followed by m/z 124. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, experimental measurements in isooctane (B107328) have identified specific wavelengths at which the molecule absorbs light. The maximum absorption peaks have been recorded at 237 nm, 281 nm, and 289.5 nm. nih.gov These absorptions correspond to electronic transitions within the molecule, where electrons are promoted from a lower energy state to a higher energy state.

Table 1: Experimental UV-Vis Absorption Maxima for this compound

Wavelength (nm) Solvent
237 Isooctane
281 Isooctane
289.5 Isooctane

Data sourced from PubChem nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.com It is an extension of Density Functional Theory (DFT) used for excited states and has become a widely used method for calculating UV-Vis spectra due to its favorable balance of accuracy and computational cost. mdpi.commit.edu The methodology can be applied to closed-shell molecular systems to calculate excitation energies and UV/Vis electronic absorption spectra. respectprogram.org

In practice, the geometry of the molecule is first optimized using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311+g(d,p). mdpi.com Then, TD-DFT calculations are performed on the optimized ground-state geometry to determine the vertical excitation energies and corresponding oscillator strengths of the lowest-energy singlet-singlet electronic transitions. rsc.org These calculated values can then be compared with experimental absorption spectra. researchgate.netnih.gov Theoretical UV-Vis spectra are often generated by fitting the calculated transitions to Gaussian or Lorentzian functions. rsc.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). mit.edursc.org Studies on various organic molecules have shown that TD-DFT can satisfactorily reproduce experimental UV-Vis spectra, with deviations between theoretical and experimental maximum absorption wavelengths (λmax) often being minimal. mdpi.com For instance, analyses of various natural compounds have demonstrated a high degree of consistency between TD-DFT predictions and experimental data. mdpi.com

Raman Spectroscopy, including Surface Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule. The Raman spectrum of this compound has been experimentally recorded and is available for reference. chemicalbook.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides significantly enhanced Raman signals for molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of molecules at very low concentrations. ehu.es The enhancement is attributed to two primary mechanisms: an electromagnetic mechanism, which involves the amplification of the local electromagnetic field by localized surface plasmon resonances on the metal nanostructure, and a chemical mechanism, which involves charge-transfer interactions between the molecule and the metal surface. nih.govacs.org

Thiol-containing molecules, such as this compound, readily bind to gold and silver surfaces through the sulfur atom, making them ideal candidates for SERS studies. acs.orgacs.org SERS studies on isomers like 4-methylbenzenethiol (B89573) (p-methylbenzenethiol) adsorbed on silver and gold nanoparticles have shown that the chemical interaction can modify the Raman polarizability of the molecule. nih.govacs.org The SERS spectra often exhibit different relative band intensities compared to the normal Raman spectrum, which can provide insights into the molecule's orientation and interaction with the surface. nih.gov For example, in studies of benzenethiol on silver film over nanosphere (AgFON) surfaces, characteristic vibrational bands corresponding to the breathing mode of the benzene (B151609) ring, ring deformation, C-S stretching, and ring stretching vibrations are clearly observed in the SERS spectrum. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a crucial tool for investigating the molecular structure, properties, and spectroscopic behavior of this compound and its derivatives. core.ac.ukrjpbcs.com These theoretical calculations provide a molecular-level understanding that complements and helps interpret experimental findings.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for studying the electronic structure and properties of aromatic molecules. iiste.org Functionals like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) are widely used for their proven success in calculating electronic properties, such as ionization potentials and energy gaps, as well as for performing geometry optimizations and frequency calculations. core.ac.ukresearchgate.netroyalsocietypublishing.org DFT calculations allow for the determination of various molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic parameters derived from frontier molecular orbitals. rjpbcs.comnih.gov

A fundamental step in computational studies is the geometry optimization of the molecule to find its lowest energy structure. core.ac.uk This is typically performed using DFT methods, such as B3LYP with basis sets like 6-31G(d) or larger, without imposing symmetry constraints. core.ac.ukrjpbcs.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a local minimum on the potential energy surface. core.ac.uk

For molecules with flexible groups, such as the methyl group in this compound, conformational analysis is performed to identify the most stable conformers. core.ac.uk This can involve relaxed potential energy surface scans, where a specific dihedral angle is systematically rotated, and the rest of the molecular geometry is optimized at each step. aip.org For example, in the related molecule 3-methylstyrene, computational studies have identified distinct cis and trans conformers based on the orientation of the substituent groups, with a very small energy difference between them. aip.org Such analyses provide insight into the barriers for internal rotation and the relative stability of different spatial arrangements of the molecule. aip.org

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. rjpbcs.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rjpbcs.comresearchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govnih.gov DFT calculations are routinely used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. rjpbcs.comresearchgate.net For aromatic thiols, the electron density of the HOMO is often distributed across the benzene ring and the sulfur atom, while the LUMO's distribution can vary depending on the molecular structure. rjpbcs.com This analysis is crucial for interpreting UV-Vis spectra, as the primary electronic transitions often correspond to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, charge transfer, and the stabilizing effects of orbital interactions within a molecule. uni-muenchen.demdpi.com It interprets the molecular wavefunction in terms of the classic Lewis structure, with localized bonds and lone pairs. Deviations from this idealized structure reveal delocalization effects, which are quantified by second-order perturbation theory to calculate stabilization energies (E(2)). uni-muenchen.de These energies represent the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com

For this compound, NBO analysis would primarily investigate the interactions between the lone pair orbitals of the sulfur atom, the σ and π orbitals of the benzene ring, and the orbitals of the methyl group. Key interactions expected to contribute to the molecule's stability include:

Delocalization of the sulfur atom's lone pair electrons (n) into the antibonding π* orbitals of the benzene ring (n → π*).

Hyperconjugative interactions from the aromatic C-H and C-C σ bonds into the ring's π* orbitals (σ → π*).

Interactions involving the C-H bonds of the methyl group with the aromatic ring.

In studies of related organosulfur and aromatic compounds, NBO analysis has been crucial for understanding molecular stability and reactivity. For instance, in derivatives of 1-(arylsulfonyl)indole, NBO analysis showed that nN→σ*S-C hyperconjugative effects contribute to conformational stability. mdpi.com Similarly, for various heterocyclic compounds, NBO analysis has quantified the stabilization energies arising from intramolecular charge transfer, confirming the stability of the molecular structure. mdpi.comacs.org These analyses provide a quantitative picture of the electron density distribution and the electronic communication between the thiol group, the methyl group, and the benzene ring in this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting and understanding the reactive behavior of a molecule, particularly its sites for electrophilic and nucleophilic attack. mdpi.comacs.org The MEP map is color-coded to represent different potential values: regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas indicate regions of neutral or near-zero potential.

For this compound, the MEP map would reveal distinct regions of charge concentration based on its functional groups:

Negative Potential: The most negative region (red) is anticipated to be localized on the sulfur atom. This is due to the high electron density of its lone pair electrons, making it a primary site for interaction with electrophiles.

Positive Potential: A region of high positive potential (blue) is expected around the hydrogen atom of the thiol group (-SH). This proton is acidic and represents the most likely site for nucleophilic attack or deprotonation.

Neutral/Intermediate Potential: The benzene ring and the methyl group would exhibit intermediate potential, generally appearing green to yellow. The aromatic π-system creates a region of slight negative potential above and below the plane of the ring, while the ring protons and methyl protons are slightly positive.

Computational studies on similar molecules, such as substituted benzenethiols and other aromatic compounds, consistently use MEP maps to identify reactive centers and explain intermolecular interactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry, particularly using methods like Density Functional Theory (DFT), enables the accurate prediction of various spectroscopic properties. nih.gov These theoretical spectra serve as a powerful tool for structural elucidation and can be compared with experimental data to confirm molecular structures. tandfonline.commjpru.ac.in

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. acs.org The calculated IR and Raman spectra would show characteristic peaks corresponding to specific vibrational modes, such as the S-H stretching vibration, C-S stretching, aromatic C-H stretching, and the internal modes of the benzene ring. Comparing these predicted frequencies with experimental data from FT-IR and FT-Raman spectroscopy helps in the definitive assignment of vibrational bands. mjpru.ac.in

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov For this compound, predictions would include distinct signals for the acidic thiol proton, the three protons of the methyl group, and the four distinct protons on the substituted aromatic ring. Similarly, ¹³C NMR predictions would differentiate the carbon atoms of the methyl group, the sulfur-bearing carbon, and the other aromatic carbons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. sci-hub.semdpi.com The analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital transitions, typically π→π* and n→π* transitions associated with the aromatic ring and the sulfur heteroatom. nih.gov

Computational Descriptors (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds)

Computational descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. They are widely used in fields like medicinal chemistry and materials science to predict a compound's behavior, such as its bioavailability or reactivity. researchgate.netbiointerfaceresearch.com For this compound, key descriptors have been calculated and are available in public databases. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. It is a good predictor of drug transport properties. researchgate.net For this compound, the sulfur atom contributes to its polarity.

LogP: This value represents the logarithm of the partition coefficient between n-octanol and water, serving as a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in drug design, influencing absorption and distribution. researchgate.net

Hydrogen Bond Donors and Acceptors: The count of hydrogen bond donors and acceptors indicates a molecule's potential to form hydrogen bonds, which is crucial for its interaction with biological targets. proteopedia.orgcurlyarrows.com In this compound, the thiol group (-SH) can act as a hydrogen bond donor, and the lone pairs on the sulfur atom allow it to act as a hydrogen bond acceptor. nih.gov

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule.

The computed properties for this compound are summarized in the table below. nih.gov

Advanced Applications in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

As a foundational molecule, 3-methylbenzenethiol serves as a crucial starting material or intermediate in the creation of more complex chemical structures. solubilityofthings.com Its utility as a building block is evident in its application in the synthesis of pharmaceuticals and heterocyclic systems.

This compound is utilized as a precursor in the synthesis of various pharmaceutical intermediates. ontosight.aiontosight.ai The incorporation of the 3-methylphenylthio moiety can be a key step in the development of new drug candidates. The reactivity of the thiol group allows for its integration into larger molecules, which may exhibit a range of biological activities. solubilityofthings.com For instance, thiophenol derivatives are important in the development of certain drugs. ontosight.ai The compound and its derivatives are of interest for their potential biological activities, including antimicrobial properties, making them candidates for further pharmaceutical research. solubilityofthings.com

A common reaction involving this compound is its conversion to its corresponding potassium salt, this compound potassium salt, by reacting it with a strong base like potassium hydroxide (B78521). This salt form can exhibit different solubility and reactivity profiles, making it a useful intermediate in specific synthetic pathways. ontosight.ai

Table 1: Synthetic Applications of this compound Derivatives

Derivative/Reaction Application Reference
This compound Potassium Salt Intermediate in the synthesis of more complex organic molecules and pharmaceuticals. ontosight.ai

This compound and its derivatives are instrumental in the synthesis of various heterocyclic systems, with a notable example being phenothiazines. Phenothiazines and their derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities. ijcrt.org

The synthesis of substituted phenothiazines can be achieved through reactions involving derivatives of this compound. For example, 3-bromo-1-methyl phenothiazine (B1677639) sulfones have been synthesized from 2-amino-5-bromo-3-methyl benzenethiol (B1682325). tsijournals.com This synthesis typically involves a Smiles rearrangement followed by oxidation of the resulting phenothiazine. tsijournals.com

Another synthetic route involves the reaction of 2-amino-5-methylbenzenethiol (B1267416) with cyclohexanone (B45756) under transition-metal-free conditions to produce 3-Methyl-10H-phenothiazine. The versatility of these synthetic methods allows for the creation of a library of phenothiazine derivatives with varied substitution patterns, which can then be screened for potential biological applications.

Catalytic Applications and Research

The unique electronic and structural properties of this compound lend themselves to applications in the field of catalysis.

Research has explored the use of this compound in studies of thiophenol oxidation. In one study, this compound was oxidized to 1,2-di-m-tolyldisulfane with a high yield of 98% using a polyether amine as a catalyst under a pure oxygen atmosphere. mdpi.com This research highlights the potential for developing environmentally friendly and cost-effective catalytic systems for the oxidation of thiophenols. mdpi.comresearchgate.net Such reactions are fundamental in organic synthesis and have implications for the production of disulfides, which are important in various chemical and biological processes. researchgate.net

Table 2: Catalytic Oxidation of this compound

Reactant Catalyst Product Yield Reference

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, leading to their use in supramolecular catalysis. researchgate.netu-picardie.frewadirect.com The interaction between cyclodextrins and hydrophobic molecules like this compound can influence reaction rates and selectivity.

While direct catalytic applications of this compound with cyclodextrins are a niche area of research, the principles of supramolecular catalysis suggest potential applications. By forming inclusion complexes, cyclodextrins can alter the reactivity of guest molecules. ewadirect.com Research in this area often focuses on using modified cyclodextrins as catalysts for reactions involving hydrophobic substrates. u-picardie.fracs.org For instance, β-cyclodextrin has been used as a catalyst for various organic reactions, demonstrating improved efficiency and sustainability. ewadirect.com

Material Science Applications

The properties of this compound also make it relevant in the field of material science. ontosight.ai Thiol compounds, in general, are known to form self-assembled monolayers on metal surfaces, a property that is crucial for creating functionalized surfaces and nanomaterials.

Specifically, this compound has been studied in the context of stabilizing metal clusters. The stability of phenylethynyl ligands has been compared to that of this compound ligands in thermal activation processes for catalysis, indicating the role of such ligands in the creation of stable nanocatalysts. rsc.org Furthermore, its potassium salt is noted for its application in the development of conducting polymers and other materials. ontosight.ai The ability to tailor the properties of materials at the molecular level makes this compound a compound of interest for designing advanced materials with specific electronic or optical properties.

Biological and Biochemical Research

Biochemical Interactions and Molecular Mechanisms

Interactions with Enzymes and Proteins

The thiol group of 3-methylbenzenethiol is a key functional group that can participate in various biochemical interactions, including the formation of covalent bonds with the thiol groups of cysteine residues in proteins. osti.govencyclopedia.pub This reactivity is rooted in the nucleophilic nature of the thiol group, which can be enhanced to a thiolate anion under physiological conditions, making it a potent nucleophile. encyclopedia.pubmdpi.com

Covalent inhibitors that target cysteine residues in proteins often operate through a two-step mechanism. encyclopedia.pubmdpi.com Initially, the inhibitor forms a non-covalent complex with the target protein. encyclopedia.pubmdpi.com This is followed by the formation of a covalent bond between the inhibitor and a nucleophilic amino acid residue, such as cysteine, at the binding site. encyclopedia.pubmdpi.com The sulfur atom in the thiol group of cysteine is highly nucleophilic, particularly in its deprotonated thiolate form, and can readily react with electrophilic functional groups on an inhibitor. encyclopedia.pubmdpi.com This interaction leads to the formation of a stable disulfide bridge or other covalent linkages.

The formation of disulfide bridges is a critical process in protein chemistry, influencing protein folding, stability, and function. osti.gov The thiol group of this compound can, in principle, participate in thiol-disulfide interchange reactions with existing disulfide bonds in proteins. osti.gov This process involves the nucleophilic attack of the thiol on a disulfide bond, leading to the formation of a new disulfide bond and the release of a different thiol.

Furthermore, research into site-specific protein modification has utilized the reactivity of cysteine thiols. One approach involves the reduction of a native disulfide bond in a protein to yield two free cysteine thiols. These thiols can then be re-bridged by a reagent that reacts with both, effectively introducing a new chemical moiety into the protein. researchgate.net While not specifically detailing this compound, this methodology highlights the general reactivity of thiol groups in proteins that could be targeted by thiol-containing compounds.

Nucleophilic Role in Biochemical Reactions (e.g., Thioether Bond Formation)

The nucleophilic character of the thiol group in this compound allows it to participate in a variety of biochemical reactions, most notably the formation of thioether bonds. vulcanchem.com Thioethers are an important class of organic sulfur compounds found in various biologically active molecules. The synthesis of thioethers often involves the reaction of a thiol with an electrophile.

Several synthetic methodologies demonstrate the nucleophilic reactivity of this compound in forming thioether linkages. For instance, it can undergo nucleophilic substitution reactions with appropriate precursors to yield thioether products. vulcanchem.com One example is the reaction with a chloromethyl-aniline precursor under basic conditions to form a thioether intermediate. vulcanchem.com The basic conditions facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion, which then displaces the chloride.

In the context of organic synthesis that can mimic biochemical transformations, this compound has been used in the synthesis of thienyl thioethers. thieme-connect.comthieme-connect.com These reactions showcase the ability of this compound to act as a nucleophile, attacking an electrophilic center to form a carbon-sulfur bond, which is the essence of thioether formation. thieme-connect.comthieme-connect.com The yield of these reactions can be influenced by the electronic properties of the reactants. thieme-connect.com

Furthermore, the thiol-epoxy click reaction provides another example of the nucleophilic prowess of this compound. In this reaction, the thiol group attacks the carbon of the epoxy ring, leading to the opening of the ring and the formation of a β-hydroxy thioether. mdpi.com This type of reaction is highly efficient and regioselective. mdpi.com

The following table summarizes the types of reactions where this compound acts as a nucleophile to form thioether bonds, along with the reaction conditions and outcomes.

Reaction TypeElectrophileConditionsProductReference(s)
Nucleophilic SubstitutionChloromethyl-aniline precursorBasicThioether intermediate vulcanchem.com
Thioetherification1-Benzothiophen-3(2H)-one derivativeTfOH, DCE, 40°C; then base, 80°CThienyl thioether thieme-connect.comthieme-connect.com
Thiol-Epoxy Click ReactionEpoxy-functionalized disiloxaneTBAF, THF, 50°CSulfur-containing functionalized disiloxane mdpi.com
Visible-Light-Promoted CouplingStyrene derivativeBlue LED light, CH3CNβ-hydroxysulfide acs.org

Interaction with DNA and RNA affecting Gene Expression

The direct interaction of this compound with DNA and RNA and its subsequent effects on gene expression are not extensively documented in the available research. However, we can infer potential mechanisms based on the reactivity of similar compounds and the general principles of molecular biology.

Small molecules can influence gene expression through various mechanisms, including direct binding to nucleic acids or by modulating the activity of proteins that regulate gene expression. researchgate.net For a molecule like this compound, direct interaction with the DNA or RNA backbone is less likely to be the primary mode of action compared to its potential to interact with regulatory proteins.

However, some studies have investigated the effects of other small molecules on gene expression. For instance, ethyltoluenes, which share a similar aromatic structure with this compound, have been shown to modulate the expression of genes related to inflammation and cell metabolism in liver cells. mdpi.com These compounds were found to induce the expression of several genes, including those for inflammatory cytokines and drug-metabolizing enzymes. mdpi.com This suggests that aromatic compounds can indeed have an impact on gene expression, although the specific mechanisms for this compound remain to be elucidated.

Furthermore, studies on psoriatic arthritis have identified associations between the expression of certain genes, such as HLA-DQB1 and STAT3, and the risk of the disease. nih.gov While not directly involving this compound, this research highlights how the expression levels of specific genes can be linked to disease states.

The potential for small molecules to interact with DNA can also be considered from a structural perspective. The stability of the DNA double helix is influenced by stacking interactions between adjacent base pairs. researchgate.net While there is no direct evidence, it is conceivable that a small aromatic molecule could intercalate between DNA base pairs, potentially altering the local structure and affecting processes like transcription.

Investigational Biological Activities

Antimicrobial Properties

This compound has been noted for its potential antimicrobial properties, making it a compound of interest for further research in the development of new antibacterial agents. solubilityofthings.com While detailed studies on this compound itself are limited, the broader class of thiol-containing compounds and related aromatic structures have shown promise in this area.

A derivative of benzenethiol (B1682325), 3-((Dimethylamino)methyl)benzenethiol hydrochloride, has demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.

The antimicrobial activity of organic compounds is often linked to their chemical structure. For example, Schiff bases, which are compounds containing an imine group, have been extensively studied for their antibacterial and antifungal properties. nih.gov These compounds can be synthesized from a variety of starting materials, and their biological activity can be tuned by modifying their structure.

The following table summarizes the reported antimicrobial activity of a related benzenethiol derivative.

CompoundOrganismActivity (MIC)Reference
3-((Dimethylamino)methyl)benzenethiol hydrochlorideStaphylococcus aureus10 µg/mL
3-((Dimethylamino)methyl)benzenethiol hydrochlorideEscherichia coli10 µg/mL
3-((Dimethylamino)methyl)benzenethiol hydrochloridePseudomonas aeruginosa20 µg/mL
Efficacy against Gram-positive and Gram-negative Bacteria

Specific studies detailing the efficacy of this compound against particular strains of Gram-positive and Gram-negative bacteria are not readily found in the reviewed literature. While related compounds, such as derivatives of other isomers like p-thiocresol, have been incorporated into novel molecules to test for antimicrobial properties, direct data on this compound is scarce. frontiersin.org The general class of thiophenols is known to interact with biological systems, but quantitative data on the antibacterial spectrum of this compound remains an area for further investigation.

Minimum Inhibitory Concentration (MIC) Studies

A thorough review of scientific databases does not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens. MIC values are a standard measure of a compound's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. bmglabtech.com Without dedicated studies to determine these values for this compound, its potential as a standalone antibacterial agent remains unquantified. Consequently, a data table for MIC values cannot be provided at this time.

Antioxidant Effects

DPPH Radical Scavenging Assays and IC50 Values

There is a lack of specific data from 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays for this compound in the available literature. This common assay is used to determine a compound's ability to act as a free radical scavenger. The result is often expressed as an IC50 value, which is the concentration of a substance required to reduce the initial DPPH concentration by 50%. mdpi.com While other toluene (B28343) derivatives and phenolic compounds are often evaluated for their antioxidant potential, specific IC50 values for this compound have not been reported in the searched sources. mdpi.comnih.gov Therefore, a data table of IC50 values is not available.

Neuroprotective Potential

Modulation of Cholinergic Transmission

No specific research findings were identified that describe the potential of this compound to modulate cholinergic transmission. The cholinergic system is a key target in research for neurodegenerative diseases, and substances that can influence it are of significant interest. nih.govacs.orgplos.org However, the interaction of this compound with cholinesterases or cholinergic receptors has not been documented in the reviewed literature.

Protection against Oxidative Stress-Induced Neurotoxicity

Direct evidence or studies on the capacity of this compound to protect against oxidative stress-induced neurotoxicity are not available in the reviewed scientific literature. Toluene, the parent compound of this compound, is known to induce oxidative stress and neurotoxicity with chronic exposure. nih.govnih.gov Research has focused on the damaging effects of toluene and related solvents rather than the potential protective effects of its thiol derivatives. Studies on other compounds have shown that reducing oxidative damage is a key mechanism for neuroprotection, but this has not been specifically investigated for this compound. frontiersin.org

Cellular Localization and Targeting

The specific cellular localization of this compound has not been extensively characterized in scientific literature. However, based on its chemical structure and the properties of related molecules, its distribution within a cell can be inferred. As a thiophenol, it possesses a hydrophobic benzene (B151609) ring and a polar thiol group. solubilityofthings.com This amphiphilic nature suggests it could interact with cellular membranes. Research on a structural isomer, 2-Methylbenzenethiol (B91028), indicates its subcellular location is associated with the cell membrane. foodb.ca

Generally, small hydrophobic molecules can diffuse across lipid bilayers, potentially localizing within the membrane or interacting with proteins in various cellular compartments, including the cytoplasm and mitochondria. nih.gov For example, studies on the enzymes of the 3-hydroxy-3-methylglutaryl-CoA cycle showed a dual localization in both the cytoplasm and mitochondria, demonstrating that metabolic pathways involving specific chemical moieties can be compartmentalized within the cell. nih.gov The ultimate cellular target and distribution of a compound like this compound would depend on its specific interactions with intracellular components.

The chemical structure of this compound dictates its potential interactions with biomolecules, which in turn determines its biological activity. The thiol (-SH) group is a key functional feature, known for its reactivity. Thiols can act as nucleophiles and can form covalent disulfide bonds with the thiol groups of cysteine residues in proteins, potentially modifying protein structure and function.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict how a molecule binds to a receptor's active site. While specific molecular docking studies focusing solely on this compound are limited, research on more complex derivatives provides insight into how its structural motifs interact with biological targets.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. mdpi.com It is a major drug target for type 2 diabetes. researchgate.net The ligand-binding pocket of PPAR-γ is relatively large and can accommodate a variety of synthetic ligands. mdpi.com

Molecular docking studies have been performed on complex molecules that contain a methylbenzene-thiol structure to evaluate their potential as PPAR-γ modulators. For example, a study on 4-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-3-methylbenzene-1,2-diol investigated its binding energy with the PPAR-γ receptor (PDB code: 1FM9). researcher.lifetandfonline.com Such studies help to clarify how these compounds might act as anti-diabetic agents. researcher.lifetandfonline.com Other research has evaluated different classes of compounds, such as chalcone (B49325) analogs and benzimidazole (B57391) derivatives, as potential PPAR-γ agonists, calculating their binding affinities and identifying key interactions with amino acid residues in the receptor's active site. ekb.egjapsonline.com

Although this compound is a much simpler molecule, its hydrophobic methylbenzene ring could theoretically occupy hydrophobic regions within the PPAR-γ binding pocket. However, it lacks the typical acidic head group found in many potent PPAR-γ agonists, which forms a critical hydrogen bond with key amino acid residues in the receptor's activation function-2 (AF-2) helix. researchgate.net Therefore, while it might exhibit some level of binding, it is unlikely to be a strong classical agonist. Its interaction would more likely be characterized by weak, non-specific hydrophobic interactions.

Molecular Docking Results of Various Ligands with PPAR-γ

A compilation of binding affinities and docking scores for different compounds targeting the PPAR-γ receptor, as reported in various computational studies. Lower binding energy/higher score typically indicates a more favorable interaction.

Compound/ClassReported Binding Affinity / Docking ScoreReference
Chalcone Analog (Compound 2i)-10.4 kcal/mol japsonline.com
Rosiglitazone (Standard Drug)-9.1 kcal/mol japsonline.com
Benzimidazole Derivative (Compound 6)IC₅₀ of 0.13 µM (in vitro) ekb.eg
Benzimidazole Derivative (Compound 9)IC₅₀ of 0.15 µM (in vitro) ekb.eg
4-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-3-methylbenzene-1,2-diolDocking study performed, specific score not listed researcher.lifetandfonline.com

Environmental Research and Fate

Atmospheric Degradation and Half-life

When released into the air, 3-methylbenzenethiol is expected to exist entirely in the vapor phase due to its vapor pressure of 0.803 mm Hg at 25°C. nih.gov Its primary degradation pathway in the atmosphere is through reactions with photochemically-produced hydroxyl radicals. nih.gov

The main process for the atmospheric removal of this compound is its reaction with hydroxyl (OH) radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate, the atmospheric half-life of vapor-phase this compound is calculated to be approximately 13 hours, assuming a typical atmospheric OH radical concentration. nih.gov This indicates a relatively rapid degradation in the atmosphere. nih.govfishersci.se

Table 1: Atmospheric Degradation Data for this compound

Parameter Value Source(s)
Atmospheric Fate Model Gas-phase nih.gov
Primary Degradation Process Reaction with OH radicals nih.gov
Reaction Rate Constant 3.0 x 10⁻¹¹ cm³/molecule-sec nih.gov
Estimated Half-life 13 hours nih.gov

Environmental Persistence and Degradability

The persistence of this compound in the environment is influenced by its resistance to chemical breakdown and its susceptibility to biological degradation.

This compound is not expected to undergo hydrolysis in the environment. nih.gov This resistance is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.govatamanchemicals.comatamanchemicals.com

If released to soil, this compound is expected to have moderate mobility based on an estimated Koc value of 430. nih.gov Its pKa of 6.66 suggests that it will exist partially in an anionic form in most soils and water, and this form is expected to have higher mobility. nih.gov Volatilization from moist soil surfaces is considered an important fate process. nih.gov While specific biodegradation studies on this compound are limited, related compounds like aminotoluenes show complete degradation in soil within 8 days, suggesting that biodegradation can be a significant environmental fate process. nih.gov In water, persistence is considered unlikely, and it is not expected to be degradable in wastewater treatment plants. fishersci.sethermofisher.com

Bioaccumulation Potential

The potential for this compound to accumulate in living organisms is considered moderate. nih.gov This assessment is based on an estimated bioconcentration factor (BCF) of 62. nih.gov The BCF was derived from an estimated log octanol-water partition coefficient (log Kow) of 3.2. nih.gov While some sources suggest bioaccumulation is unlikely, the estimated BCF indicates a moderate potential for the substance to concentrate in aquatic organisms. nih.govfishersci.sethermofisher.com

Table 2: Bioaccumulation and Mobility Data for this compound

Parameter Estimated Value Indication Source(s)
Log Kow 3.2 Moderate lipophilicity nih.gov
BCF 62 Moderate bioaccumulation potential nih.gov
Koc 430 Moderate mobility in soil nih.gov

Ecological Ecotoxicity

This compound is classified as very toxic to aquatic life. nih.goveuropa.eulgcstandards.com According to classifications provided to the European Chemicals Agency (ECHA), the substance is very toxic to aquatic life, which may have long-lasting effects. europa.eulgcstandards.com This indicates a significant potential for harm to aquatic ecosystems upon its release into the environment. nih.goveuropa.eu

Effects on Aquatic Life

This compound is classified as harmful to aquatic life, with the potential for long-lasting detrimental effects. epa.gov GHS classifications from multiple sources indicate that it is very toxic to aquatic life as an acute hazard. researchgate.netmdpi.comnih.govsigmaaldrich.com

Acute toxicity studies have been conducted to determine the concentrations at which this compound becomes lethal to 50% of a test population (LC50) or causes a response in 50% of a test population (EC50) over a short period. For aquatic invertebrates, an EC50 value of 30 mg/l has been reported for a 96-hour exposure, and an LC50 of over 99.5 mg/l for a 48-hour exposure. who.int Chronic toxicity, which assesses the effects over a longer period, has also been evaluated. A No Observed Effect Concentration (NOEC) for fish has been established at 1.35 mg/l over a 32-day period, with a Lowest Observed Effect Concentration (LOEC) of 2.57 mg/l over the same duration. who.int

The toxicity of cresols, the class of compounds to which this compound belongs, can vary between freshwater and marine organisms. canada.ca

Table 1: Acute and Chronic Aquatic Toxicity of this compound (m-Cresol)

Test Type Species Endpoint Concentration (mg/L) Exposure Duration
Acute Aquatic Invertebrates EC50 30 96 hours
Acute Aquatic Invertebrates LC50 >99.5 48 hours
Chronic Fish NOEC 1.35 32 days
Chronic Fish LOEC 2.57 32 days

Phytotoxicity (e.g., membrane damage to plants)

The phytotoxic effects of cresols, including this compound, have been observed in various plant species. These compounds are generally considered toxic to flora. researchgate.netresearchgate.netnih.gov Research has shown that cresols can inhibit seed germination and the growth of seedlings. researchgate.netresearchgate.net For instance, studies on o-cresol (B1677501), an isomer of this compound, demonstrated inhibition of seed germination and root elongation in several vegetable species. researchgate.net In mustard (Brassica juncea) seeds, o-cresol was found to negatively affect both germination and seedling vigor when tested in soil. researchgate.net Similarly, p-cresol, another isomer, has shown phytotoxic activity against Allium cepa and Lactuca sativa, inhibiting germination and seedling development. mdpi.com

While the general phytotoxicity of cresols is documented, specific research detailing the mechanism of membrane damage in plants caused by this compound is limited in the available literature. However, related aromatic compounds like toluene (B28343) (methylbenzene) have been shown to act on the lipid barrier of cell membranes, leading to dysfunctional membrane proteins. taylorandfrancis.com This suggests a potential mechanism by which this compound could exert its phytotoxic effects. Damage to the cell membrane system in plants is a primary response to chemical stress and can be observed through increased membrane permeability and lipid peroxidation. mdpi.comnih.gov

Table 2: Reported Phytotoxic Effects of Cresol Isomers

Cresol Isomer Effect Test Organism(s)
o-Cresol Inhibition of seed germination and root elongation Chinese vegetables, Mustard (Brassica juncea)
m-Cresol Inhibition of seed germination Eggplant, Okra
p-Cresol Inhibition of germination and seedling development Allium cepa, Lactuca sativa

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Enhanced Yield and Sustainability

The synthesis of aromatic thiols, including 3-Methylbenzenethiol, is an area of organosulfur chemistry that continues to be explored for more efficient and environmentally friendly methods. springerprofessional.deresearchgate.net Traditional methods for producing aromatic thiols have often involved multiple steps and the use of harsh reagents, making them less suitable for large-scale, sustainable production. google.com Future research is directed towards developing novel synthetic pathways that offer higher yields, reduced waste, and milder reaction conditions.

One promising avenue is the advancement of catalyst-based methodologies. For instance, processes that utilize nickel to facilitate the reaction of aromatic halides with thiourea (B124793) are being investigated to produce aromatic thiols more directly and with easier catalyst recovery. google.com Another area of focus is the use of copper-catalyzed coupling reactions, which can operate under mild conditions. rsc.org Furthermore, the development of "thiol-free" synthetic approaches, where alternative sulfur-containing reagents are used to avoid the handling of volatile and odorous thiols, represents a significant step towards greener chemical manufacturing. rsc.org Research into these and other innovative synthetic strategies is crucial for making the production of this compound and related compounds more economical and sustainable.

Synthetic ApproachPotential AdvantagesResearch Focus
Nickel-catalyzed reaction with thioureaHeterogeneous catalysis, easier product/catalyst separation, eliminates need for expensive phosphines. google.comCatalyst recovery and regeneration, optimization of reaction conditions.
Copper-catalyzed coupling reactionsMild reaction conditions, applicable to a range of (hetero)aryl halides. rsc.orgDevelopment of more powerful ligands, lowering catalyst loadings. rsc.org
"Thiol-free" synthesisAvoids use of odorous and toxic thiols, milder reaction conditions. rsc.orgDiscovery of new electrophilic sulfur transfer reagents, expanding substrate scope. rsc.org

Design and Synthesis of Advanced this compound Derivatives with Tailored Biological Activities

The structural scaffold of this compound provides a versatile platform for the design and synthesis of new derivatives with specific biological activities. Aromatic sulfides, which can be derived from aromatic thiols, are key components in numerous drugs with applications against a range of diseases, including inflammation, cancer, and HIV. springerprofessional.de By modifying the structure of this compound, researchers aim to develop new compounds with enhanced therapeutic potential.

Future research in this area will likely focus on creating libraries of this compound derivatives and screening them for various biological activities. This could include antibacterial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com For example, the synthesis of monoterpene thiol derivatives has shown promise in yielding compounds with antimicrobial activity. mdpi.com Similarly, the design of novel benzothiazole (B30560) derivatives has led to compounds with a broad spectrum of biological properties, including anticonvulsant and antimicrobial effects. nih.gov The insights gained from these related fields can guide the rational design of this compound derivatives with tailored biological functions. The synthesis of thiol derivatives of known biologically active compounds is also a strategy to improve their bioavailability and efficacy. nih.gov

Derivative ClassPotential Biological ActivityRationale
Novel SulfidesAnti-inflammatory, anticancer, antiviral. springerprofessional.deAromatic sulfides are prevalent in many pharmaceutically active molecules. springerprofessional.de
Benzothiazole AnalogsAntimicrobial, anticonvulsant, anti-inflammatory. nih.govThe benzothiazole nucleus is a common feature in drugs with diverse biological activities. nih.gov
Monoterpene ConjugatesAntimicrobial, antioxidant. mdpi.comMonoterpenes are a source of natural compounds with known biological properties. mdpi.com

Further Elucidation of Molecular Mechanisms in Biological Systems

A deeper understanding of how this compound and its derivatives interact with biological molecules at a molecular level is crucial for the development of new therapeutic agents and for understanding their potential toxicological effects. Aromatic thiols are known to participate in thiol-disulfide interchange reactions, which are fundamental to processes like protein folding. researchgate.net Their reactivity, which can be modulated by substituents on the aromatic ring, influences their ability to reduce disulfide bonds in proteins such as insulin. researchgate.net

Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms. Studies may focus on how the thiol pKa of this compound influences its reactivity in biological systems. researchgate.net The investigation of non-covalent interactions, such as the S–H/π interaction, where the thiol group interacts with aromatic rings in amino acid residues, is another important area. nih.govacs.org Understanding these interactions is key to explaining the stability of protein structures and protein-ligand binding. nih.gov These studies will provide valuable insights into the molecular basis of the biological activities of this compound and its derivatives.

Development of this compound-Based Catalysts for Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Catalysts play a central role in achieving these goals by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The unique electronic and steric properties of this compound make it an interesting candidate for incorporation into novel catalyst systems.

Future research could explore the use of this compound as a ligand in transition metal catalysis. The sulfur atom in the thiol group can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. wikipedia.org Such catalysts could be applied to a variety of organic transformations, contributing to more sustainable chemical synthesis. Additionally, the reactivity of the thiol group itself can be harnessed in organocatalysis. nih.gov The development of recyclable catalysts based on this compound could further enhance the sustainability of chemical processes.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. tamu.edu Methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties, from molecular structure and vibrational frequencies to reaction mechanisms and electronic properties. aip.orgpolimi.it

Future research will increasingly rely on advanced computational modeling to guide experimental work. For example, DFT calculations can be used to study the adsorption of this compound on catalyst surfaces, providing insights into the mechanisms of catalytic reactions. tamu.eduaip.org Computational studies can also elucidate the photophysical properties of aromatic thiols, which is relevant for applications such as photoinitiators in polymerization reactions. Furthermore, modeling the non-covalent interactions of this compound, such as S–H/π interactions, can help in the rational design of molecules with specific binding properties. nih.govacs.org These predictive models can accelerate the discovery and development of new applications for this compound and its derivatives.

Computational MethodApplication in this compound ResearchPotential Insights
Density Functional Theory (DFT)Investigation of reaction mechanisms, adsorption on surfaces, electronic structure. tamu.eduaip.orgUnderstanding of catalytic activity, surface interactions, and reactivity. tamu.eduaip.org
Time-Dependent DFT (TD-DFT)Simulation of absorption spectra and excited state properties. Rationalizing photoinitiation efficiency and guiding the design of new photoactive materials.
Natural Bond Orbital (NBO) AnalysisAnalysis of molecular orbital interactions. nih.govElucidation of the nature of non-covalent interactions like S–H/π. nih.gov

Investigation into Environmental Remediation Strategies for Thiol Compounds

While thiols have numerous industrial applications, their release into the environment can be a concern due to their potential toxicity and unpleasant odors. diva-portal.org Therefore, the development of effective remediation strategies for thiol compounds, including this compound (also known as m-thiocresol), is an important area of research.

Future investigations will likely focus on both biological and chemical methods for the degradation and removal of thiols from contaminated soil and water. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. semanticscholar.orgresearchgate.net Research into identifying and engineering microbes with enhanced thiol-degrading capabilities is ongoing. Additionally, advanced oxidation processes (AOPs) are being explored for the chemical degradation of persistent organic pollutants, including sulfur-containing compounds. researchgate.net Another avenue of research is the development of novel adsorbent materials for the removal of thiols from contaminated media. For example, thiol-modified biochar has shown potential for the remediation of heavy metal polluted soil, and similar materials could be designed for the selective adsorption of thiol compounds. nih.gov

Remediation StrategyMechanismResearch Focus
BioremediationMicrobial degradation of thiol compounds. semanticscholar.orgresearchgate.netIsolation and characterization of thiol-degrading microorganisms, optimization of biodegradation conditions.
Advanced Oxidation Processes (AOPs)Chemical degradation using highly reactive species like hydroxyl radicals. researchgate.netImproving the efficiency and cost-effectiveness of AOPs for thiol removal.
AdsorptionRemoval of thiols from contaminated media using adsorbent materials.Development of selective and high-capacity adsorbents, such as functionalized activated carbon or biochar. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are commonly employed to characterize 3-methylbenzenethiol in synthetic chemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm molecular structure, while 11B-NMR can detect boron-containing intermediates in reactions involving this compound (e.g., in O–boron intermediate detection) .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight and identifying reaction intermediates (e.g., trapping radical species in intermolecular experiments) .
  • Electron Paramagnetic Resonance (EPR) : Used to confirm the formation of radical intermediates (e.g., pyridine-boryl radicals in reductive coupling reactions) .

Q. What thermodynamic properties of this compound are critical for experimental design?

  • Methodological Answer :

  • Sublimation/Vaporization Enthalpies : Key for purification via sublimation or distillation. Data from vapor pressure studies (e.g., ΔsubH = 48.7 kJ/mol at 353–498 K) .
  • Phase Transition Temperatures : Melting point (<-20°C) and boiling point (195°C at 760 mmHg) inform storage and reaction conditions .
  • Safety Parameters : Flash point (68.3°C) and vapor pressure (0.6 mmHg at 25°C) dictate handling protocols (e.g., inert atmosphere use) .

Advanced Research Questions

Q. How does this compound act as a hydrogen atom donor in radical-mediated reactions?

  • Methodological Answer :

  • Competition Experiments : Replace traditional hydrogen sources (e.g., 1,3,5-trimethyl-1,4-cyclohexadiene) with this compound to observe quenching of ketyl radicals. Monitor reaction inhibition via product analysis (e.g., reduced reductive coupling yields) .
  • EPR Validation : Detect radical intermediates (e.g., ketyl radicals) to confirm hydrogen abstraction mechanisms .
  • Kinetic Studies : Compare reaction rates with/without this compound to quantify its hydrogen-donating efficiency .

Q. What methodologies are used to study this compound’s role in synthesizing atomically precise gold nanoclusters?

  • Methodological Answer :

  • Ligand Exchange Reactions : Substitute thiol ligands (e.g., 4-methylbenzenethiol) with this compound during cluster synthesis. Characterize clusters using TEM, X-ray photoelectron spectroscopy (XPS), and UV-vis spectroscopy .
  • DFT Calculations : Model ligand-stabilized clusters (e.g., Au36(SR)24) to predict structural stability and electronic properties .
  • Crystallization Optimization : Use toluene/acetonitrile vapor diffusion to grow single crystals for X-ray diffraction analysis .

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

  • Methodological Answer :

  • Multi-Method Validation : Compare sublimation enthalpy values from static vapor pressure measurements (e.g., 48.7 kJ/mol ) with dynamic techniques like differential scanning calorimetry (DSC).
  • Computational Validation : Use density functional theory (DFT) to calculate phase transition enthalpies and cross-validate experimental data .
  • Error Analysis : Assess discrepancies (e.g., ΔsubH = 47.1 kJ/mol vs. 48.7 kJ/mol ) by evaluating measurement temperature ranges and sample purity.

Data Contradiction Analysis

Q. Why do sublimation enthalpy values for this compound vary across studies?

  • Methodological Answer :

  • Temperature Range Effects : Earlier studies (e.g., 1986BAL/GNA) reported ΔsubH = 47.1 kJ/mol at 379–471 K, while later work (1999DYK/SVO) measured 48.7 kJ/mol at 353–498 K. Differences may arise from extrapolation methods or incomplete phase transitions .
  • Sample Purity : Impurities (e.g., oxidation byproducts) can skew results. Use GC-MS or HPLC to verify purity before measurement .
  • Experimental Design : Static vs. dynamic methods (e.g., Knudsen effusion vs. DSC) may yield systematic errors due to pressure control limitations .

Safety and Handling in Research Contexts

Q. What precautions are critical when using this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .
  • Purification : Distill under reduced pressure to remove disulfide byproducts. Monitor purity via TLC or NMR .
  • Waste Management : Neutralize thiol waste with oxidizing agents (e.g., hydrogen peroxide) before disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.